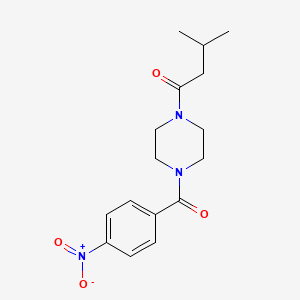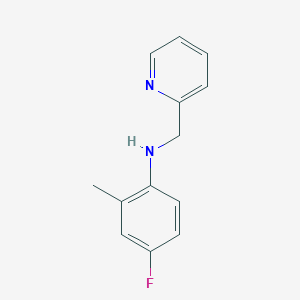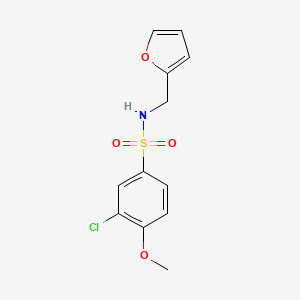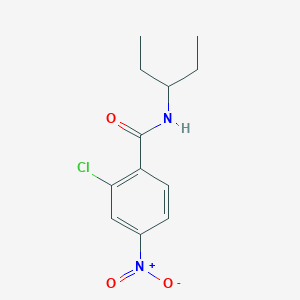![molecular formula C18H17N3O2 B5704394 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and has been synthesized using different methods.
作用機序
The mechanism of action of MPPO is not fully understood. However, it has been suggested that the presence of the oxadiazole group in MPPO contributes to its antimicrobial and antioxidant properties. The presence of the phenyl group in MPPO also contributes to its fluorescence properties.
Biochemical and Physiological Effects:
MPPO has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. MPPO has also been shown to have antifungal activity against Candida albicans. Moreover, MPPO has been found to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
MPPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized. MPPO is also soluble in organic solvents, making it easy to handle in the laboratory. However, the limitations of MPPO include its high cost and limited availability.
将来の方向性
There are several future directions for the research on MPPO. One direction is to study the potential of MPPO as a fluorescent probe for the detection of other metal ions. Another direction is to evaluate the potential of MPPO as a corrosion inhibitor for other metals in different environments. Moreover, the potential of MPPO as an antimicrobial and antifungal agent can be further explored. Additionally, the antioxidant properties of MPPO can be studied for their potential in the prevention of oxidative stress-related diseases.
Conclusion:
In conclusion, MPPO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPO has been synthesized using different methods and has been found to have antimicrobial, antifungal, and antioxidant properties. MPPO has several advantages for lab experiments, but its high cost and limited availability are limitations. There are several future directions for the research on MPPO, including its potential as a fluorescent probe, corrosion inhibitor, and antimicrobial and antifungal agent.
合成法
MPPO can be synthesized using different methods, including the reaction of 2-amino-3-methylbenzoic acid with 2-phenyl-5-(4-fluorophenyl)-1,3,4-oxadiazole in the presence of thionyl chloride and N,N-dimethylformamide. The reaction results in the formation of MPPO as a white crystalline solid.
科学的研究の応用
MPPO has been extensively studied for its potential applications in different fields of science. It has been found to have antimicrobial, antifungal, and antioxidant properties. MPPO has also been studied for its potential as a fluorescent probe for the detection of metal ions. Moreover, MPPO has been evaluated for its potential as a corrosion inhibitor for mild steel in acidic environments.
特性
IUPAC Name |
2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)16(22)19-15-10-6-9-14(11-15)18-21-20-17(23-18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDAIOLVRBUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
